molecular formula C7H8ClN5 B2656817 Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride CAS No. 2411195-36-1

Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride

Cat. No.: B2656817
CAS No.: 2411195-36-1
M. Wt: 197.63
InChI Key: AGMWCNWJYVFAHO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride is a heterocyclic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride has a broad range of scientific research applications, including:

Safety and Hazards

The safety information available indicates that Pyrazolo[1,5-a]pyrazine-4-carboximidamide hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . The reaction conditions often involve high temperatures and pressures, with catalysts such as [Pd(dppf)Cl2]·CH2Cl2 being used to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of structural features and potential biological activities. Its ability to undergo a wide range of chemical reactions and its applicability in various fields of research make it a valuable compound for scientific exploration .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.ClH/c8-7(9)6-5-1-2-11-12(5)4-3-10-6;/h1-4H,(H3,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZFZZNMSSRHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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